Cas no 2135542-84-4 (Human PD-L1 inhibitor III)

Human PD-L1 inhibitor III structure
상품 이름:Human PD-L1 inhibitor III
Human PD-L1 inhibitor III 화학적 및 물리적 성질
이름 및 식별자
-
- L-Leucine, L-threonyl-L-α-glutamyl-L-lysyl-L-α-aspartyl-L-tyrosyl-L-arginyl-L-histidylglycyl-L-asparaginyl-L-isoleucyl-L-arginyl-L-methionyl-L-lysyl-L-leucyl-L-alanyl-L-tyrosyl-L-α-aspartyl-
- Human PD-L1 inhibitor III
- DA-74320
- 2135542-84-4
- BDBM50507507
- CHEMBL4544177
- AKOS040757327
-
- 인치: 1S/C97H155N29O29S/c1-10-50(6)78(94(153)118-61(20-16-35-108-97(104)105)81(140)116-63(31-36-156-9)86(145)114-58(17-11-13-32-98)82(141)120-64(37-48(2)3)87(146)111-51(7)79(138)119-65(39-53-21-25-56(128)26-22-53)89(148)124-70(44-76(136)137)91(150)125-71(95(154)155)38-49(4)5)126-92(151)68(42-72(100)130)112-73(131)46-109-80(139)67(41-55-45-106-47-110-55)122-84(143)60(19-15-34-107-96(102)103)115-88(147)66(40-54-23-27-57(129)28-24-54)121-90(149)69(43-75(134)135)123-83(142)59(18-12-14-33-99)113-85(144)62(29-30-74(132)133)117-93(152)77(101)52(8)127/h21-28,45,47-52,58-71,77-78,127-129H,10-20,29-44,46,98-99,101H2,1-9H3,(H2,100,130)(H,106,110)(H,109,139)(H,111,146)(H,112,131)(H,113,144)(H,114,145)(H,115,147)(H,116,140)(H,117,152)(H,118,153)(H,119,138)(H,120,141)(H,121,149)(H,122,143)(H,123,142)(H,124,148)(H,125,150)(H,126,151)(H,132,133)(H,134,135)(H,136,137)(H,154,155)(H4,102,103,107)(H4,104,105,108)/t50-,51-,52+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1
- InChIKey: MSYPFFUZCWOTRZ-ZLSLFABNSA-N
- 미소: [C@@H](NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H](N)[C@H](O)C)(C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@]([H])([C@@H](C)CC)C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C(=O)O)CC(C)C)CC1C=CC(O)=CC=1)CC1NC=NC=1)CC1C=CC(O)=CC=1
계산된 속성
- 정밀분자량: 2223.1299760g/mol
- 동위원소 질량: 2222.1266212g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 35
- 수소 결합 수용체 수량: 36
- 중원자 수량: 156
- 회전 가능한 화학 키 수량: 78
- 복잡도: 4690
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 19
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -11.9
- 토폴로지 분자 극성 표면적: 1000Ų
Human PD-L1 inhibitor III 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T39589-25mg |
Human PD-L1 inhibitor III |
2135542-84-4 | 25mg |
¥ 10600 | 2024-07-19 |
Human PD-L1 inhibitor III 관련 문헌
-
1. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
2135542-84-4 (Human PD-L1 inhibitor III) 관련 제품
- 106-32-1(Ethyl n-Caprylate)
- 850936-44-6(4-(2-ethylpiperidin-1-yl)sulfonyl-N-{5-(methylsulfanyl)methyl-1,3,4-oxadiazol-2-yl}benzamide)
- 1343365-37-6(5-(2-phenylethyl)-1,2,4-oxadiazole-3-carboxylic acid)
- 1965309-96-9((5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester)
- 88323-87-9(1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride)
- 1851492-75-5(Methyl 2-chloro-3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate)
- 2034474-52-5(2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 2228225-77-0(1-(3-trifluoromethanesulfonylphenyl)cyclobutane-1-carbonitrile)
- 2253640-42-3(2(1H)-Pyridinone, 5-amino-3-bromo-6-methyl-, hydrochloride (1:1))
- 1314777-15-5(Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride)
추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

上海贤鼎生物科技有限公司
골드 회원
중국 공급자
대량
